Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 886951-04-8
VCID: VC4210707
InChI: InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.46

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 886951-04-8

Cat. No.: VC4210707

Molecular Formula: C21H20N2O6S

Molecular Weight: 428.46

* For research use only. Not for human or veterinary use.

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate - 886951-04-8

Specification

CAS No. 886951-04-8
Molecular Formula C21H20N2O6S
Molecular Weight 428.46
IUPAC Name ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Standard InChI InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3
Standard InChI Key PSYYKVJKYFMFLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3

Introduction

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its unique structural features, including a pyridazine ring and a sulfonyl group. This compound falls under the category of heterocyclic compounds, specifically pyridazine derivatives, and is classified as an organic sulfonate due to the presence of the sulfonyl group, which enhances its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include the condensation of appropriate precursors, such as 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by further modifications to introduce the sulfonyl group and other functionalities.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

  • Reduction: The carbonyl groups can be reduced under appropriate conditions.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Biological Activities

While specific biological activities of Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate are not detailed in the available literature, similar compounds have shown potential therapeutic properties, including antileishmanial and antimalarial activities. The mechanism of action may involve the inhibition of specific enzymes or interaction with proteins, disrupting their normal function.

Research Findings

Compound FeatureDescription
Chemical StructurePyridazine ring, sulfonyl group, ester functionality
SynthesisMulti-step organic reactions
Chemical ReactionsOxidation, reduction, substitution
Biological ActivitiesPotential antileishmanial and antimalarial properties
ApplicationsMedicinal chemistry, material development

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